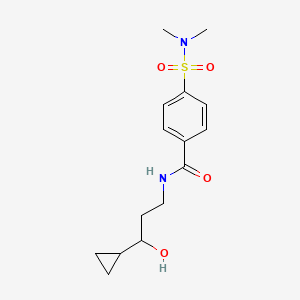

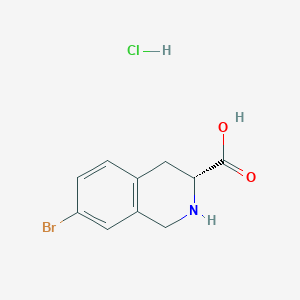

![molecular formula C17H14F6N2O4S B2603097 3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338405-87-1](/img/structure/B2603097.png)

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 3,5-Bis(trifluoromethyl)aniline . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

3,5-Bis(trifluoromethyl)aniline, a key component of the compound, has been used in the synthesis of various compounds such as N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, 5,7-bis(trifluoromethyl)aniline, and N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via titanium-catalyzed hydroamination reaction .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)aniline has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. For example, 3,5-Bis(trifluoromethyl)aniline, a related compound, is a clear light yellow to yellow-brown liquid with a boiling point of 85°C at 15mmHg and a density of 1.467 g/mL at 25°C .Scientific Research Applications

Catalytic Applications

Commercially available 3,5-bis(trifluoromethyl)aniline, a related compound, has been utilized as an efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones with excellent regioselectivities and broad functional group compatibility, highlighting its significance in organic synthesis and catalysis (Wang et al., 2019).

Chemical Synthesis and Modification

In the realm of chemical synthesis, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) (PIFA) in specific conditions has been described to afford acetyldiarylamines or phenols, depending on the nature of the acyl and phenyl groups. This method underscores the reactivity and versatility of compounds containing the trifluoromethyl group in organic transformations (Itoh et al., 2002).

Material Science

In material science, the synthesis of novel polyimides with 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein‐3′,5′‐bis(trifluoromethyl)anilide (6FADAP) has been reported. These polyimides exhibit exceptional solubility, thermal stability, and dielectric properties, making them suitable for advanced electronic applications. The inclusion of the trifluoromethyl group contributes to their low dielectric constant and high thermal stability, highlighting the compound's potential in high-performance polymer design (Myung et al., 2003).

Biochemical Applications

A novel bacterial strain capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol has been identified, showcasing the biochemical utility of compounds containing the trifluoromethyl group in chiral synthesis. This finding opens up new avenues for the biocatalytic production of chiral alcohols with high enantiomeric excess, demonstrating the intersection of organic chemistry and biotechnology (Wang et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2O4S/c1-25(2)30(27,28)29-14-5-3-4-10(6-14)15(26)24-13-8-11(16(18,19)20)7-12(9-13)17(21,22)23/h3-9H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRSETQHZBALGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3,5-bis(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

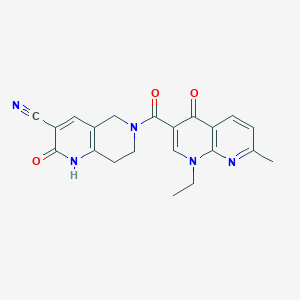

![N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2603014.png)

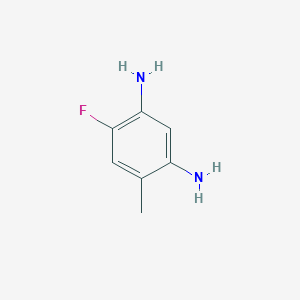

![4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride](/img/structure/B2603016.png)

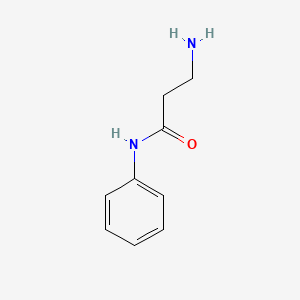

![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)

![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)

![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)

![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)